REACTION_CXSMILES
|
[OH:1][C:2]1C=C[C:5]([CH:6]=O)=[CH:4][C:3]=1OC.C(O)(=O)CC(O)=O.Br[CH:20]([CH3:32])[CH2:21][C:22]1[CH:27]=[C:26](OC)[C:25](OC)=[CH:24][CH:23]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1CCCCC1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C=O)C>[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:32]=1[CH:20]=[CH:21][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:5.6.7|
|
Name
|
|
Quantity
|
3.47 mmol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=O)C=C1)OC
|
Name
|
|
Quantity
|
13.8 mmol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
1.93 mmol
|
Type
|
reactant
|
Smiles
|
BrC(CC1=CC=C(C(=C1)OC)OC)C
|
Name
|
|
Quantity
|
0.14 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
15.8 mmol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0.09 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The flask was shaken well
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were taken in a 100 ml round bottom flask
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser
|
Type
|
CUSTOM
|
Details
|
irradiated (250 W, 160° C.) for 30 minutes in parts
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
provided a white crystalline solid
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)C=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |